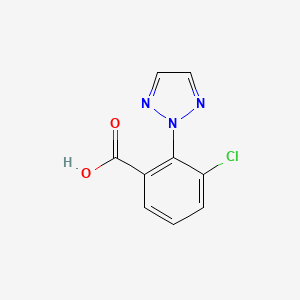

3-Chloro-2-(triazol-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

3-chloro-2-(triazol-2-yl)benzoic acid |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-3-1-2-6(9(14)15)8(7)13-11-4-5-12-13/h1-5H,(H,14,15) |

InChI Key |

FHSIWYUEJOTTGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2N=CC=N2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 2 Triazol 2 Yl Benzoic Acid and Its Precursors

Strategic Approaches to the Benzoic Acid Moiety Functionalization

The functionalization of the benzoic acid core is a critical aspect of synthesizing the target molecule. One common starting material is 3-chlorobenzoic acid. A practical synthesis for this precursor involves the diazotization of 5-chloroanthranilic acid in the presence of sulfuric acid and isopropanol, followed by the introduction of a nitrite (B80452) solution to yield 3-chlorobenzoic acid.

Another approach involves the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in a single step, utilizing a Lewis acid catalyst. This method is noted for its short synthetic route and high security due to the avoidance of hazardous reagents like chlorine.

Furthermore, derivatives such as 4-Chloro-3-sulfamoylbenzoic acid can be synthesized from 3-(chlorosulfonyl)benzoic acid derivatives through reaction with ammonium (B1175870) hydroxide (B78521). These functionalized benzoic acids then serve as platforms for the subsequent introduction of the triazole ring.

Triazole Ring Formation and Functionalization within Aromatic Systems

The formation of the triazole ring and its attachment to the aromatic system can be achieved through various methods. A prevalent strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction involves the coupling of an azide (B81097) with a terminal alkyne. For instance, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides can be reacted with phenyl azides in the presence of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) to yield 1,2,3-triazole derivatives.

Another method involves the reaction of aryl azides with ethyl acetoacetate (B1235776) to prepare 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids. These triazole derivatives can then be further modified.

The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, is a classic method for forming 1,2,4-triazole (B32235) rings. For example, heating formamide (B127407) and hydrazine (B178648) hydrochloride with potassium hydroxide can yield 1,2,4-triazole.

Regioselective Chlorination and Halogenation Chemistry

The precise placement of the chlorine atom on the benzoic acid ring is crucial for the final product's identity and properties. Regioselective chlorination can be challenging due to the directing effects of the existing functional groups.

In some synthetic routes, the chlorine atom is introduced early on, as seen in the use of 3-chlorobenzoic acid or 5-chloroanthranilic acid as starting materials. This pre-functionalization strategy avoids the complexities of direct chlorination on a more complex molecule.

Alternatively, halogenation can be performed on the triazole-substituted benzoic acid precursor. However, controlling the regioselectivity of this step requires careful selection of chlorinating agents and reaction conditions to favor the desired 3-chloro isomer.

Cross-Coupling Reactions for Aryl-Triazole Linkage Formation

Cross-coupling reactions are powerful tools for forming the C-N bond between the aryl group and the triazole ring. Copper-catalyzed cross-coupling reactions are particularly common. For instance, the synthesis of 2-(2H-triazol-2-yl)-benzoic acid derivatives can be achieved by coupling a 2-bromo-benzoic acid derivative with 1,2,3-triazole using a copper(I) iodide catalyst and a ligand such as (1R,2R)-N1,N2-dimethylcyclohexan-1,2-diamine.

While iodo-derivatives are often more reactive, the use of less expensive and more readily available bromo-benzoic acid precursors is a significant advantage. The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and regioselectivity.

Catalytic Protocols for Efficient Chemical Synthesis

Catalysis plays a central role in the efficient synthesis of 3-Chloro-2-(triazol-2-yl)benzoic acid and its precursors. As mentioned, copper catalysts are extensively used for both the azide-alkyne cycloaddition and the aryl-triazole cross-coupling reactions.

Lewis acids, such as ferric chloride and anhydrous stannous chloride, are employed to catalyze the formation of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde.

Palladium-catalyzed reactions have also been developed for the functionalization of triazole-containing compounds, such as the C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles.

The development of more active and selective catalysts is an ongoing area of research aimed at improving the efficiency and sustainability of these synthetic routes.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact.

Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives. For example, "click" reactions for triazole synthesis can often be carried out in a mixture of t-butanol and water, which is a more benign solvent system than many traditional organic solvents. The use of solvent-free reaction conditions, where possible, is another key aspect of green chemistry.

The synthesis of 3-chloromethyl benzoic acid in chloroform (B151607) represents a more traditional approach, but the development of solvent-free or greener solvent alternatives for such reactions is a desirable goal. The single-step nature of this particular synthesis, however, does contribute to a reduction in waste compared to multi-step processes.

Data Tables

Table 1: Key Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | Precursor to the benzoic acid moiety |

| 5-Chloroanthranilic acid | C₇H₆ClNO₂ | Starting material for 3-chlorobenzoic acid |

| Benzoyl chloride | C₇H₅ClO | Starting material for 3-chloromethyl benzoic acid |

| 1,2,3-Triazole | C₂H₃N₃ | The triazole ring component |

| 2-Bromo-benzoic acid derivatives | C₇H₅BrO₂ | Precursors for cross-coupling reactions |

Table 2: Catalysts and Reagents in Key Synthetic Steps

| Reaction Type | Catalyst/Reagent | Function |

| Diazotization | Sodium nitrite, Sulfuric acid | Formation of diazonium salt from amine |

| Friedel-Crafts type reaction | Ferric chloride, Anhydrous stannous chloride | Lewis acid catalyst |

| Azide-Alkyne Cycloaddition | Copper(II) sulfate, Sodium ascorbate | Catalyst system for "click chemistry" |

| Cross-Coupling | Copper(I) iodide, (1R,2R)-N1,N2-dimethylcyclohexan-1,2-diamine | Catalyst and ligand for C-N bond formation |

Catalyst Reuse and Recovery Methodologies

The synthesis of this compound typically involves a crucial N-arylation step, where a triazole moiety is coupled with a substituted benzoic acid derivative. This transformation is often catalyzed by transition metals such as copper or palladium. A significant advancement in making these processes more sustainable and cost-effective lies in the development of recyclable catalyst systems.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous for ease of recovery and reuse. For the N-arylation of triazoles and related heterocycles, several strategies for catalyst immobilization have been explored. These include supporting the catalytic species on materials like silica (B1680970), magnetic nanoparticles, or polymers.

For instance, copper catalysts, which are commonly employed in Ullmann-type coupling reactions for the formation of C-N bonds, can be immobilized on various supports. Copper oxide nanoparticles supported on silica (CuO/SiO2) or magnetic nanoparticles (Fe3O4) have demonstrated high efficiency and the potential for recovery and reuse over multiple reaction cycles with minimal loss of activity. The magnetic nature of Fe3O4 nanoparticles allows for their simple separation from the reaction mixture using an external magnet.

Similarly, palladium catalysts, often used for C-N cross-coupling reactions, have been successfully heterogenized. Palladium supported on activated carbon (Pd/C) or encapsulated in polymeric matrices can be filtered off after the reaction and reused. The choice of ligand in these catalytic systems is also crucial for their stability and sustained activity upon recycling.

The following table summarizes representative data on the recyclability of catalysts in reactions analogous to the synthesis of this compound precursors.

| Catalyst System | Support Material | Recovery Method | Number of Cycles | Yield Range (%) |

| CuO Nanoparticles | Magnetic (Fe3O4) | Magnetic Separation | 5 | 85-95 |

| Palladium | Activated Carbon | Filtration | 4 | 80-92 |

| Copper(I) | Silica Gel | Filtration | 6 | 88-96 |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Maximizing atom economy is crucial for minimizing waste and developing sustainable synthetic routes.

In the context of synthesizing this compound, the key N-arylation step can be designed to have a high atom economy. Traditional methods might involve the use of protecting groups or generate stoichiometric amounts of byproducts. More advanced approaches focus on direct C-H activation or the use of starting materials that lead to the formation of benign byproducts like water or simple salts.

For example, the direct arylation of 1H-1,2,3-triazole with a suitable 2-chloro-3-halobenzoic acid derivative would be highly atom-economical. However, controlling the regioselectivity to obtain the desired N2-substituted product is a significant challenge. scielo.br Research has shown that the choice of catalyst and ligands can highly influence the N2-selectivity in the arylation of 1,2,3-triazoles. nih.gov

Reaction efficiency is another critical parameter that is optimized to ensure high yields and minimize reaction times and energy consumption. This is typically achieved by systematically screening various reaction parameters.

Key Parameters for Optimization:

Catalyst and Ligand: The choice of the metal catalyst (e.g., CuI, Cu2O, Pd(OAc)2) and the coordinating ligand is paramount. Different ligands can influence the solubility, stability, and reactivity of the catalytic species.

Base: The selection of a suitable base (e.g., K2CO3, Cs2CO3, t-BuOK) is crucial for the deprotonation of the triazole and facilitating the catalytic cycle.

Solvent: The polarity and boiling point of the solvent (e.g., DMF, DMSO, toluene) can significantly affect reaction rates and yields.

Temperature and Reaction Time: Optimizing the temperature and duration of the reaction is essential to ensure complete conversion while minimizing the formation of degradation products.

The following table illustrates a hypothetical optimization of the copper-catalyzed N-arylation of 1,2,3-triazole with a 2,3-dihalobenzoic acid derivative, a key step in the synthesis of the target molecule.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (5) | None | K2CO3 | DMF | 120 | 24 | 45 |

| 2 | CuI (5) | L-proline | K2CO3 | DMF | 120 | 18 | 75 |

| 3 | Cu2O (5) | DMEDA | Cs2CO3 | DMSO | 110 | 12 | 88 |

| 4 | CuI (2) | Phenanthroline | t-BuOK | Toluene | 100 | 10 | 92 |

DMEDA = N,N'-Dimethylethylenediamine

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Triazol 2 Yl Benzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through esterification, amidation, decarboxylation, reduction, and oxidation reactions.

Esterification and Amidation Pathways

Esterification: 3-Chloro-2-(triazol-2-yl)benzoic acid can be converted to its corresponding esters through various established methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. The equilibrium of this reaction can be shifted towards the product by removing water or using an excess of the alcohol.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an acid anhydride (B1165640). For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 3-chloro-2-(triazol-2-yl)benzoyl chloride, which readily reacts with alcohols to form esters.

Amidation: The synthesis of amides from this compound can be accomplished through several pathways. Direct reaction with an amine at high temperatures is possible but often inefficient. More commonly, coupling agents are employed to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine. semanticscholar.org

Similar to esterification, conversion of the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. The acyl chloride reacts rapidly with primary or secondary amines to afford the corresponding amides. nih.gov Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been developed as an efficient method. sci-hub.se

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-chloro-2-(triazol-2-yl)benzoate |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., EDC, HOBt) | N-Benzyl-3-chloro-2-(triazol-2-yl)benzamide |

Decarboxylation Reactions and Mechanistic Pathways

Decarboxylation of aromatic carboxylic acids, such as this compound, typically requires harsh conditions unless activated by specific functional groups. The presence of the electron-withdrawing chloro and triazolyl substituents on the benzene (B151609) ring makes thermal decarboxylation challenging.

Mechanistically, the decarboxylation of unactivated benzoic acids at high temperatures is thought to proceed through a bimolecular mechanism involving the formation of an anhydride intermediate, which then decomposes to release carbon dioxide. However, this process is generally inefficient. nist.gov

Decarboxylation can be facilitated under certain conditions. For instance, copper-catalyzed decarboxylation is a well-known method for aromatic acids. This reaction likely proceeds through the formation of a copper(I) carboxylate, which then undergoes thermal decomposition to yield the corresponding aryl-copper species, followed by protonolysis to give the decarboxylated product.

Reduction and Oxidation Chemistry

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-chloro-2-(triazol-2-yl)phenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are typically required for this transformation. The reaction involves the transfer of hydride ions to the carbonyl carbon.

Partial reduction to the corresponding aldehyde, 3-chloro-2-(triazol-2-yl)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This can be achieved by first converting the carboxylic acid to a derivative such as an acyl chloride or an ester, which can then be reduced using a less reactive hydride reagent, like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H), at low temperatures. youtube.com

Oxidation: The benzoic acid moiety is generally resistant to further oxidation under typical conditions due to the stability of the aromatic ring. The carboxylic acid group is already in a high oxidation state. Under very harsh oxidative conditions, degradation of the aromatic ring can occur. The triazole ring is also generally stable to oxidation. semanticscholar.org

| Transformation | Reagents | Product |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (3-Chloro-2-(triazol-2-yl)phenyl)methanol |

| Reduction to Aldehyde | 1. Thionyl Chloride (SOCl₂) 2. LiAlH(O-t-Bu)₃ | 3-Chloro-2-(triazol-2-yl)benzaldehyde |

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle that exhibits a degree of stability. Its reactivity is influenced by the electron distribution within the ring and the nature of its substituents. The triazole ring is generally considered to be electron-deficient, which affects its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the triazole ring itself is generally difficult due to its π-deficient nature. The nitrogen atoms in the ring have a deactivating effect, making the carbon atoms less susceptible to attack by electrophiles. When such reactions do occur, they typically require forcing conditions.

In the context of this compound, electrophilic substitution is more likely to occur on the benzene ring. The directing effects of the existing substituents (chloro, carboxylic acid, and triazolyl group) will determine the position of the incoming electrophile. The carboxylic acid and the triazole ring are deactivating and meta-directing, while the chlorine atom is deactivating but ortho-, para-directing. The interplay of these effects would likely lead to complex product mixtures under electrophilic conditions.

Nucleophilic Attack and Ring Transformations

The electron-deficient character of the 1,2,3-triazole ring makes it susceptible to nucleophilic attack, although such reactions are not common and often require specific activation. nih.gov Strong nucleophiles can potentially attack the carbon atoms of the triazole ring, leading to ring-opening or other transformations, particularly at elevated temperatures.

Ring transformations of the triazole moiety in this compound are not widely reported and would likely require specific and energetic conditions. The stability of the 1,2,3-triazole ring is a notable feature of this class of compounds. semanticscholar.org

Protonation and Deprotonation Equilibria

The structure of this compound incorporates both an acidic carboxylic acid group and a basic triazole ring, leading to distinct protonation and deprotonation events depending on the pH of the medium. The acidity of the carboxylic acid is significantly enhanced by the "ortho effect". vedantu.com Generally, the presence of a substituent at the ortho position to a carboxyl group on a benzene ring increases the acidity of the benzoic acid derivative, regardless of the substituent's electronic nature. wikipedia.orgwordpress.com This phenomenon is largely attributed to steric hindrance, where the ortho-substituents (in this case, both chlorine and the triazolyl ring) force the carboxyl group to twist out of the plane of the benzene ring. vedantu.comwikipedia.orgstackexchange.com This rotation inhibits resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acid's strength. vedantu.comwordpress.com

The triazole ring contains nitrogen atoms with lone pairs of electrons, rendering it basic and capable of being protonated in strongly acidic conditions. The basicity of the triazole is generally weaker than that of the carboxylate anion is acidic. The specific pKa values are influenced by the electronic effects of the chloro and carboxyl groups on the attached benzene ring.

Table 1: Predicted pKa Values for this compound

| Functional Group | Predicted pKa Range | Description |

| Carboxylic Acid (-COOH) | 2.5 - 3.5 | Deprotonation to the carboxylate anion (-COO⁻), enhanced by the ortho effect. |

| Triazole Ring | 1.0 - 2.0 | Protonation of a nitrogen atom on the triazole ring. |

Influence of the Chlorine Substituent on Aromatic Reactivity

Electronic Effects and Inductive Properties

The chlorine atom at the 3-position is a critical modulator of the aromatic ring's reactivity. Halogens exhibit a dual electronic effect: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.orgquora.com The inductive effect, stemming from chlorine's high electronegativity, withdraws electron density from the benzene ring, deactivating it towards electrophilic aromatic substitution compared to unsubstituted benzene. msu.edustackexchange.comlibretexts.org This deactivation makes the ring less attractive to incoming electrophiles. stackexchange.com

Steric Hindrance and Directed Functionalization

The placement of the chlorine atom and the triazolyl group at adjacent ortho positions (C3 and C2, respectively) creates substantial steric hindrance around that region of the molecule. vedantu.comwikipedia.org This steric crowding physically obstructs the approach of reagents, particularly to the C4 position. This steric factor plays a crucial role in directing further functionalization reactions.

In electrophilic aromatic substitution, the incoming electrophile will be directed by the combined electronic and steric influences of all three substituents. The carboxyl group is a meta-director, the chlorine is an ortho, para-director, and the triazolyl group is also deactivating. Given the significant deactivation and steric hindrance, any further substitution would likely occur slowly and at the least sterically hindered and electronically least unfavorable position, which would require a detailed analysis of the specific reaction conditions.

Mechanistic Elucidation of Key Organic Transformations

Reaction Intermediates and Transition State Analysis

Understanding the mechanisms of reactions involving this compound requires an analysis of the intermediates and transition states. For electrophilic aromatic substitution, the reaction proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com The formation of this intermediate is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The presence of three electron-withdrawing groups (chloro, triazolyl, and carboxyl) on the ring would destabilize this positively charged intermediate, thus increasing the activation energy and slowing the reaction rate significantly compared to benzene.

Conversely, for nucleophilic aromatic substitution reactions, the presence of these strong electron-withdrawing groups would stabilize the negatively charged intermediate (a Meisenheimer complex), making the molecule more susceptible to this type of reaction if a suitable leaving group were present. Computational chemistry can be employed to model the transition states of these reactions, providing insight into the reaction pathways and predicting the regioselectivity of product formation. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, which is essential for confirming proposed mechanisms. acs.orgnih.gov By measuring how reaction rates change with reactant concentrations, temperature, and other variables, a rate law can be determined. For reactions of substituted benzoic acids, the Hammett equation is a well-established linear free-energy relationship that correlates reaction rates with substituent electronic properties. nih.govlibretexts.orgdalalinstitute.com However, the standard Hammett equation is often not applicable to ortho-substituted isomers due to the significant influence of steric effects, which are not accounted for in the standard substituent constants (σ). nih.gov

For this compound, kinetic studies would be expected to show a much lower rate of electrophilic substitution compared to simpler substituted benzoic acids. The cumulative deactivating effects of the substituents would necessitate harsh reaction conditions to achieve a reaction. A hypothetical kinetic study for a reaction, such as an amination, could yield data to establish the reaction order.

Table 2: Hypothetical Kinetic Data for a Substitution Reaction

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.05 | 0.10 | 2.5 x 10⁻⁶ |

| 2 | 0.10 | 0.10 | 5.0 x 10⁻⁶ |

| 3 | 0.05 | 0.20 | 2.5 x 10⁻⁶ |

This hypothetical data illustrates a reaction that is first-order with respect to this compound and zero-order with respect to the other reagent.

Spectroscopic and Crystallographic Elucidation of 3 Chloro 2 Triazol 2 Yl Benzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR spectroscopy would be a cornerstone in unequivocally determining the molecular structure of 3-Chloro-2-(triazol-2-yl)benzoic acid in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

A suite of multi-dimensional NMR experiments would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: This would provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns. For the aromatic protons on the benzoic acid ring and the triazole ring, the substitution pattern would lead to a predictable set of multiplets. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: This technique would reveal the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid would be expected at a characteristic downfield position. The carbons of the benzene (B151609) and triazole rings would appear in the aromatic region, with their specific shifts influenced by the chloro and triazole substituents.

Correlation Spectroscopy (COSY): A COSY experiment would establish the connectivity between adjacent protons. This would be crucial for tracing the spin systems within the benzoic acid and triazole rings, confirming the relative positions of the protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would directly correlate each proton to the carbon atom it is attached to, allowing for the unambiguous assignment of carbon signals based on their directly bonded protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is pivotal as it reveals correlations between protons and carbons that are two or three bonds away. This would be instrumental in connecting the triazole ring to the benzoic acid moiety by observing correlations between the triazole protons and the carbons of the benzene ring, and vice versa. It would also confirm the position of the chloro substituent relative to the other groups.

A hypothetical data table for the ¹H and ¹³C NMR assignments is presented below. The chemical shifts are illustrative and based on typical values for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| 1' | - | ~135.0 | H-6, H-5 |

| 2' | - | ~132.0 | H-4', H-5' |

| 3' | - | ~130.0 (C-Cl) | H-4, H-5 |

| 4' | ~7.8 (d) | ~128.0 | C-3', C-5', C-6' |

| 5' | ~7.5 (t) | ~129.0 | C-3', C-4', C-6' |

| 6' | ~7.9 (d) | ~131.0 | C-2', C-4', C=O |

| C=O | ~11.0 (br s) | ~168.0 | H-6' |

| 4 | ~8.2 (s) | ~145.0 | C-5, C-2' |

| 5 | ~8.2 (s) | ~145.0 | C-4, C-2' |

Note: The numbering of atoms would need to be definitively assigned based on actual experimental data. Chemical shifts are hypothetical.

Solid-State NMR Spectroscopy for Polymorphic Analysis

In the event that this compound exhibits polymorphism (the ability to exist in multiple crystalline forms), solid-state NMR (ssNMR) would be a powerful tool for its analysis. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of ¹³C and other relevant nuclei. Differences in the chemical shifts and peak multiplicities in the ssNMR spectra of different batches of the compound could indicate the presence of different polymorphs, each with a unique crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are invaluable for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer due to hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. Vibrations associated with the triazole ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic rings and the symmetric stretching of the triazole ring are often strong in the Raman spectrum. The C-Cl bond would also give rise to a characteristic Raman signal. The O-H stretch is typically weak in Raman spectra.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Triazole) | Stretching | 1400-1200 |

| C-Cl | Stretching | 800-600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition and molecular formula of this compound (C₉H₆ClN₃O₂). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion.

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) would provide valuable structural information. The fragmentation would likely involve characteristic losses of small molecules. For instance, the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid group are common fragmentation pathways. Cleavage of the triazole ring or the bond connecting it to the benzoic acid moiety would also produce characteristic fragment ions. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum, with ions containing chlorine appearing as a pair of peaks separated by two mass units.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms in the solid state would be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This is governed by intermolecular interactions.

Hydrogen Bonding: A primary and highly predictable intermolecular interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. The O-H···O hydrogen bonds are strong and would likely be a dominant feature in the crystal packing.

Halogen Bonding: The chlorine atom on the benzoic acid ring could participate in halogen bonding, where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic atom (such as a nitrogen atom of the triazole ring or an oxygen atom of a carboxylic acid group) of a neighboring molecule. The presence and geometry of such interactions would be clearly delineated by the crystallographic data.

π-π Stacking: The aromatic benzoic acid and triazole rings could engage in π-π stacking interactions, further stabilizing the crystal structure. The analysis of the crystal packing would reveal the distances and orientations of these stacked rings.

A hypothetical table summarizing the crystallographic data is shown below.

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical value) |

| b (Å) | (Hypothetical value) |

| c (Å) | (Hypothetical value) |

| α (°) | 90 |

| β (°) | (Hypothetical value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical value) |

| Z | (Number of molecules per unit cell) |

| R-factor | (Value indicating refinement quality) |

Conformation and Torsion Angle Analysis

Detailed analysis of the molecular conformation and specific torsion angles of this compound would require crystallographic data or computational modeling. Key torsion angles of interest would include the dihedral angles defining the orientation of the triazole ring and the carboxylic acid group relative to the benzene ring.

Table 1: Hypothetical Torsion Angles of Interest for this compound

| Torsion Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (°) |

| τ1 | C1 | C2 | N(triazole) | C(triazole) | Data not available |

| τ2 | C3 | C2 | C1 | C(carboxyl) | Data not available |

| τ3 | C2 | C1 | C(carboxyl) | O(hydroxyl) | Data not available |

| τ4 | C1 | C(carboxyl) | O(hydroxyl) | H | Data not available |

Polymorphism and Pseudopolymorphism Studies

An investigation into the solid-state forms of this compound has not been reported. Such studies would involve screening for different crystalline forms (polymorphs) and solvated forms (pseudopolymorphs) and characterizing them using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 2: Potential Polymorphic Forms of this compound

| Polymorph | Crystal System | Space Group | Key Distinguishing Feature |

| Form I | Data not available | Data not available | Data not available |

| Form II | Data not available | Data not available | Data not available |

Chiroptical Properties and Stereochemical Investigations (if applicable to derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. Stereochemical investigations would become relevant for chiral derivatives of this compound, for instance, if a stereocenter were introduced into the molecule. No such studies on derivatives have been found in the reviewed literature.

Computational and Theoretical Analysis of this compound: A Review of Current Research

Computational chemistry is a important tool in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. Techniques like Density Functional Theory (DFT) are frequently used to model complex molecules, predicting their electronic and structural characteristics with high accuracy. Such studies are crucial for understanding the behavior of novel compounds in various applications, from materials science to pharmacology.

For many substituted benzoic acids and triazoles, computational studies have successfully elucidated key chemical features. These analyses typically include:

Quantum Chemical Calculations: Investigations into the electronic structure through methods like DFT. This often involves mapping molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand electron distribution and reactivity. Electrostatic potential surfaces are also calculated to identify electron-rich and electron-poor regions of a molecule.

Conformational Analysis: Determining the most stable three-dimensional shapes (conformers) of a molecule and the energy differences between them. This is vital for understanding how a molecule might interact with its environment.

Spectroscopic Prediction: Calculating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Reaction Modeling: Simulating chemical reaction pathways to understand mechanisms and identify transition states. This can predict the feasibility and outcomes of chemical transformations.

Intermolecular Interactions: Calculating the energies of interactions between molecules in a condensed phase, which helps in understanding the properties of materials in their solid or liquid states.

Despite the broad application of these computational methods, a specific and detailed application to this compound has not been identified in the reviewed literature. Research on analogous compounds, such as 3-chlorobenzoic acid and other triazole-containing carboxylic acids, provides a foundation for how such studies might be conducted. However, without direct computational data, a thorough and scientifically accurate article on the specific theoretical aspects of this compound cannot be constructed at this time. Further research dedicated to this compound is required to fill this knowledge gap.

Computational and Theoretical Studies on 3 Chloro 2 Triazol 2 Yl Benzoic Acid

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics simulations are a powerful tool for understanding the conformational dynamics, solvent interactions, and aggregation properties of molecules in a liquid environment. Such studies would provide valuable insights into how 3-chloro-2-(triazol-2-yl)benzoic acid behaves in different solvents, which is crucial for applications in areas like drug design and materials science.

The absence of this specific research indicates a potential area for future investigation. Researchers could undertake molecular dynamics studies to explore the following aspects of this compound:

Solvation Free Energy: To understand its solubility in various solvents.

Conformational Analysis: To identify the most stable conformations of the molecule in solution.

Hydrogen Bonding Dynamics: To characterize the interactions between the molecule and solvent molecules.

Potential for Aggregation: To determine if the molecules tend to self-associate in solution.

Until such studies are conducted and published, the solution-phase behavior of this compound remains an area that requires further scientific exploration.

Design and Synthesis of Advanced Derivatives and Analogs of 3 Chloro 2 Triazol 2 Yl Benzoic Acid

Systematic Structural Modifications for Modulating Chemical and Material Properties

Systematic structural modifications of 3-chloro-2-(triazol-2-yl)benzoic acid are crucial for fine-tuning its electronic, physical, and biological properties. These modifications typically target the benzene (B151609) ring, the triazole ring, or the carboxylic acid group, with each alteration imparting distinct characteristics to the final molecule.

Modifications to the triazole ring itself, such as the introduction of substituents at the 4 and 5 positions, offer another avenue for property modulation. While the parent compound features an unsubstituted 1,2,3-triazole, adding alkyl, aryl, or functionalized groups can enhance steric bulk, introduce new reactive handles, or create specific interaction sites for biological targets or material assembly.

The interplay between the ortho-positioned chloro and triazole substituents creates a specific steric and electronic environment around the carboxylic acid. This influences the dihedral angle between the carboxylic group and the benzene ring, affecting conjugation and acidity. The inherent properties of the parent molecule can thus be systematically tuned by adding or altering functional groups to achieve desired outcomes for applications in medicinal chemistry or materials science. mdpi.com

Below is a table illustrating potential structural modifications and their predicted impact on the properties of the this compound scaffold.

| Modification Site | Substituent Example | Predicted Effect on Properties |

| Benzene Ring | Nitro (-NO₂) | Increases acidity, electron-withdrawing character |

| Benzene Ring | Methoxy (-OCH₃) | Decreases acidity, electron-donating character |

| Triazole Ring | Methyl (-CH₃) | Increases lipophilicity, steric bulk |

| Triazole Ring | Phenyl (-C₆H₅) | Enhances π-stacking interactions, increases rigidity |

| Carboxylic Acid | Ester (-COOR) | Masks acidity, increases lipophilicity |

| Carboxylic Acid | Amide (-CONHR) | Introduces hydrogen bonding capabilities |

Incorporation into Polymeric Frameworks and Copolymers

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a stable heterocyclic ring system, makes it an attractive monomer for incorporation into polymeric frameworks and copolymers. The resulting polymers can exhibit unique thermal, mechanical, and electronic properties derived from the rigid, polar triazole-containing backbone.

One primary method for polymerization is through the carboxylic acid functionality. It can be converted into a more reactive derivative, such as an acid chloride or ester, and subsequently used in condensation polymerization with appropriate comonomers like diamines or diols to form polyesters or polyamides.

Alternatively, the core aromatic structure can be modified to introduce polymerizable groups. For example, a vinyl group could be attached to the benzene ring, allowing for free radical polymerization to create vinyl-based polymers. Copolymers can be synthesized by reacting this modified monomer with other vinyl monomers, such as acrylic acid, to tailor the properties of the final material. semanticscholar.org The resulting copolymers could feature a random distribution of monomer units, with thermal stability and glass transition temperatures influenced by the composition and intermolecular forces between the acid and triazole units. semanticscholar.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a powerful route to triazole-containing polymers. mdpi.com A derivative of this compound could be functionalized with either an azide (B81097) or an alkyne group. Polymerization with a corresponding difunctional comonomer would yield high-molecular-weight polymers with a dense 1,2,3-triazole backbone. mdpi.commdpi.com For instance, a t-butyl ester can be used as a protecting group for the carboxylic acid, which can be hydrolyzed after polymerization to yield a functional polyanion. mdpi.com

| Polymerization Strategy | Required Monomer Modification | Comonomer Example | Resulting Polymer Type |

| Condensation Polymerization | Activation of carboxylic acid (e.g., to -COCl) | H₂N-R-NH₂ (Diamine) | Polyamide |

| Free Radical Polymerization | Addition of a vinyl group to the benzene ring | CH₂=CH-COOH (Acrylic Acid) | Vinyl Copolymer |

| CuAAC "Click" Chemistry | Addition of an alkyne group | N₃-R-N₃ (Diazide) | Poly(triazole) |

Synthesis of Heterocyclic Fused Systems and Macrocycles

Fusing additional heterocyclic rings onto the this compound framework can generate complex, polycyclic structures with novel steric and electronic properties. These fused systems are of interest in medicinal chemistry and materials science due to their rigid conformations and potential for specific biological interactions.

One approach involves intramolecular cyclization reactions. For example, if a suitable reactive group is introduced at the 3-position of the benzoic acid ring (ortho to the chloro group), it could potentially undergo cyclization with the adjacent triazole ring or a substituent on it. Palladium-catalyzed intramolecular direct arylation or Heck reactions have been successfully used to create fused 1,2,3-triazole systems from appropriately substituted precursors. rsc.org

Multi-component reactions (MCRs) followed by an intramolecular azide-alkyne cycloaddition (IAAC) offer a highly efficient route to fused 1,2,3-triazoles. kuleuven.be By designing a derivative of the parent compound to contain either an azide or an alkyne, and reacting it with other components in an MCR, a linear precursor can be assembled that spontaneously cyclizes to form a complex fused heterocycle. kuleuven.be For instance, reacting a derivative containing an azide with an alkyne-bearing component can lead to triazole-fused benzodiazepines. kuleuven.be

The synthesis of macrocycles incorporating the this compound unit can be achieved by linking two or more of these molecules together or by using them as building blocks in a larger ring structure. The triazole ring itself is an excellent linker in macrocycle synthesis due to its stability and defined geometry. semanticscholar.org Macrolactamization, where the carboxylic acid of one monomer reacts with an amino group on another, is a common strategy. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be employed to form the macrocyclic ring. nih.gov

| Synthetic Target | Key Strategy | Required Functionalization | Potential Product Class |

| Fused Heterocycle | Intramolecular Pd-catalyzed Cyclization | Halogen and alkene/aryl groups on precursor | Polycyclic aromatic systems |

| Fused Heterocycle | Multi-component Reaction + IAAC | Azide or alkyne group | Triazole-fused benzodiazepines |

| Macrocycle | Macrolactamization | Amino group on a second monomer | Macrocyclic polyamides |

| Macrocycle | Click Reaction (CuAAC) | Alkyne and azide groups on precursors | Triazole-linked macrocycles |

Strategies for Diversification at the Carboxylic Acid and Triazole Moieties

Diversification of the carboxylic acid and triazole moieties of this compound is essential for creating analogs with a wide range of functionalities and for exploring structure-activity relationships (SAR).

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can convert it into a variety of other functional groups, including:

Esters: Formed by reaction with alcohols under acidic conditions or using coupling agents. Esterification can modulate lipophilicity and serve as a prodrug strategy.

Amides: Synthesized by coupling with primary or secondary amines using reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (B26582) (HOBt). researchgate.net This introduces hydrogen bond donors and acceptors, significantly altering solubility and biological interaction profiles. mdpi.com

Alcohols: The carboxylic acid can be reduced to a primary alcohol, which can be further functionalized.

Other Heterocycles: The carboxylic acid can serve as a precursor for the synthesis of other heterocycles, such as oxadiazoles.

A more advanced strategy involves the direct, one-step bioisosteric replacement of the carboxylic acid with a triazole ring. This can be accomplished through a tricomponent decarboxylative triazolation reaction, coupling the carboxylic acid with an alkyne and an azide source. acs.org

The triazole moiety can also be diversified. While the core synthesis often yields a 1,2,3-triazole, alternative syntheses can produce 1,2,4-triazole (B32235) isomers. nih.gov Furthermore, if the synthesis starts with a functionalized triazole, such as 4-amino-1,2,4-triazole-5-thione, a variety of substituents can be introduced. nih.gov For the 1,2,3-triazole ring, direct C-H activation and functionalization can be used to introduce substituents, such as halogens or cyano groups, onto the triazole ring itself. researchgate.net

| Moiety | Diversification Reaction | Reagents | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Amine, EDC, HOBt | Amide (-CONHR) |

| Carboxylic Acid | Esterification | Alcohol, H₂SO₄ | Ester (-COOR) |

| Carboxylic Acid | Decarboxylative Triazolation | Alkyne, Azide Source, Photocatalyst | 1,2,3-Triazole |

| Triazole | C-H Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), Rh catalyst | Cyano-triazole |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, enabling efficient screening for desired properties. The this compound scaffold is well-suited for combinatorial approaches due to its multiple points of diversification.

A common strategy involves solid-phase synthesis, where the parent molecule is attached to a resin via its carboxylic acid group. This allows for subsequent reactions to be carried out on the aromatic or triazole rings, with excess reagents and byproducts easily washed away. After the desired modifications are complete, the final derivative is cleaved from the solid support.

Solution-phase combinatorial synthesis can also be employed, particularly for one-pot reactions. For example, a library of triazolo[5,1-b]quinazolinones can be generated by the one-pot condensation of an aldehyde, a cyclic β-diketone, and an amino-triazole derivative. By varying each of the three components, a large matrix of products can be synthesized with minimal purification steps. This approach could be adapted by using a derivative of this compound as one of the key building blocks.

The diversification of the carboxylic acid moiety is particularly amenable to combinatorial synthesis. By reacting the parent acid with a library of diverse amines or alcohols in a parallel synthesizer, a large library of amides or esters can be quickly produced. researchgate.net Similarly, click chemistry (CuAAC) is often used in combinatorial settings to link a variety of azide- and alkyne-functionalized building blocks to the core scaffold.

The table below outlines a hypothetical combinatorial library synthesis based on the diversification of the carboxylic acid group.

| Library Component | Building Block Variation | Number of Variants |

| Core Scaffold | This compound | 1 |

| Amine Library | Diverse primary and secondary amines (R-NH₂) | 100 |

| Total Compounds | Resulting Amide Library | 100 |

Coordination Chemistry and Supramolecular Assemblies Involving 3 Chloro 2 Triazol 2 Yl Benzoic Acid

Metal Complexation through Triazole Nitrogen and Carboxylate Oxygen Ligating Sites

There is no available scientific literature detailing the use of 3-Chloro-2-(triazol-2-yl)benzoic acid as a ligand in the formation of metal complexes. The potential for this molecule to coordinate with metal ions through its triazole nitrogen and carboxylate oxygen atoms has not been explored in published research.

A search of academic and patent databases yielded no results for the synthesis or characterization of metal-organic frameworks (MOFs) incorporating this compound as a linker molecule.

There are no published studies on the development of coordination polymers using this compound. The synthesis, structure, and properties of any such polymers remain uninvestigated.

Due to the absence of research on the metal complexation of this compound, there is no information available regarding the exploration of different metal centers or the resulting stoichiometries of potential complexes.

Supramolecular Architectures Directed by Hydrogen Bonding and Other Non-Covalent Interactions

No studies have been found that investigate the supramolecular architecture of this compound. Research on its crystal structure and the role of hydrogen bonding or other non-covalent interactions in directing its solid-state assembly has not been reported.

Host-Guest Chemistry and Encapsulation Studies in Chemical Systems

There is no available data on the application of this compound or its potential assemblies in host-guest chemistry. Encapsulation studies involving this specific compound have not been documented in the scientific literature.

Self-Assembly Processes in Solution and Solid State

An extensive literature search did not yield any information on the self-assembly processes of this compound in either solution or the solid state.

Emerging Research Applications of 3 Chloro 2 Triazol 2 Yl Benzoic Acid and Its Derivatives

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The triazole and benzoic acid functional groups in 3-Chloro-2-(triazol-2-yl)benzoic acid make it a promising candidate for the development of novel ligands for catalytic applications. The nitrogen atoms of the triazole ring can coordinate to metal centers, while the carboxylic acid group can be used for further functionalization or to enhance solubility and stability of the resulting metal complexes.

While direct studies on the use of this compound in asymmetric catalysis are limited, the broader class of chiral ligands containing triazole moieties has shown significant promise. For instance, new chiral bis-1,2,4-triazolium salts and their corresponding rhodium(I) biscarbene complexes have been synthesized and successfully applied in the asymmetric hydrogenation of prochiral olefins, achieving notable enantioselectivities rsc.org. This suggests that chiral derivatives of this compound could be designed to act as effective ligands in a variety of metal-catalyzed asymmetric reactions. The combination of the triazole ring as a coordinating unit and a chiral backbone derived from the benzoic acid part could lead to the formation of highly effective and selective catalysts.

The development of such ligands is a key area in modern synthetic chemistry, as enantiomerically pure compounds are of paramount importance in the pharmaceutical and agrochemical industries. The modular nature of this compound allows for systematic modifications to tune the steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic activity and enantioselectivity.

Beyond asymmetric catalysis, triazole-based ligands have been explored in a range of other organic transformations. The robust nature of the triazole ring and its ability to form stable complexes with various transition metals make it a versatile component in catalyst design. While specific catalytic applications of this compound are not yet widely reported, related triazole derivatives have been shown to be effective in various catalytic processes.

The field of catalysis by 1,2,3-triazole complexes has seen significant growth, with applications in reactions such as "click" chemistry, which itself often utilizes triazole formation free.fr. The coordination chemistry of triazoles with transition metals is well-established, and these complexes have shown catalytic activity in a variety of reactions free.fr. The presence of the chloro and carboxyl substituents on the benzoic acid ring of the target compound could further influence the catalytic properties of its metal complexes, potentially leading to new reactivities and selectivities.

Potential in Materials Science and Engineering

The rigid structure and coordinating ability of this compound and its derivatives make them attractive building blocks for the construction of novel functional materials, including metal-organic frameworks (MOFs) and chemical sensors.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Triazole- and benzoic acid-containing ligands are widely used in the synthesis of MOFs due to their strong coordinating abilities and the predictable geometries they impart to the final structure.

For example, research has shown that 2,4-bis-(triazol-1-yl)benzoic acid can be used to synthesize novel MOFs with interesting optical and adsorption properties nih.govacs.orgnih.gov. Similarly, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid has been employed to create metal-organic frameworks with diverse topologies rsc.org. Although there are no specific reports on MOFs derived from this compound, its structural similarity to these successful ligands suggests its high potential for the construction of new MOFs with unique properties, possibly influenced by the presence of the chlorine substituent. These materials could find applications in gas storage, separation, and catalysis.

| Ligand | Metal Ion | Resulting MOF Properties | Reference |

| 2,4-bis-(triazol-1-yl)benzoic acid | Cd(II), Zn(II) | Luminescence, selective sensing of ions and antibiotics | nih.govacs.orgnih.gov |

| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Cd(II), Co(II), Ni(II) | Diverse 2D and 3D network topologies | rsc.org |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II), Ni(II) | Different topological structures with potential for varied applications | nih.gov |

This table presents data for analogous compounds to illustrate the potential of this compound in MOF synthesis.

The ability of the triazole and carboxylate groups to bind to metal ions and other analytes makes this compound derivatives promising candidates for the development of chemical sensors. Fluorescent chemosensors, in particular, have garnered significant attention due to their high sensitivity and selectivity.

Research on related compounds has demonstrated the viability of this approach. For instance, fluorescent sensors based on the condensation products of 4H-1,2,4-triazole-4-amine and various carboxylated benzoic acids have been developed for the detection of mercury (Hg²⁺) and copper (Cu²⁺) ions nih.govresearchgate.net. These sensors operate on a fluorescence "off" mechanism, where the fluorescence of the organic molecule is quenched upon binding to the metal ion. The binding stoichiometry and detection limits have been determined, showcasing the potential for creating sensitive and selective sensors. Given these findings, it is plausible that derivatives of this compound could be designed to act as fluorescent sensors for a variety of environmentally and biologically important analytes.

| Sensor Based On | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| 4H-1,2,4-triazole-4-amine and benzoic acid derivatives | Hg²⁺, Cu²⁺ | Fluorescence quenching ("off" mode) | ~10⁻⁵⁵ M | nih.govresearchgate.net |

| 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives | Picric Acid | Fluorescence quenching | Picogram level | nih.gov |

This table showcases examples of sensor development using related molecular structures.

Use as a Synthetic Intermediate in Agrochemical Research

Triazole compounds are a cornerstone of modern agrochemical research, particularly in the development of fungicides. Many commercially successful fungicides, such as myclobutanil, are based on a triazole scaffold regulations.gov. These compounds typically function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Furthermore, patent literature often discloses novel compositions containing triazole derivatives for crop protection. For example, a patent application describes herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid in combination with fungicides, some of which are triazole-based regulations.gov. Another patent details the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid, highlighting the use of substituted chlorobenzoic acids as precursors in the synthesis of agrochemically relevant molecules google.com. These examples underscore the importance of chlorinated benzoic acid and triazole moieties in the design of new agrochemicals, suggesting that this compound is a valuable, albeit perhaps underexplored, intermediate in this field.

The synthesis of new 1,2,4-triazole (B32235) derivatives from precursors like 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been reported to yield compounds with good to moderate antimicrobial activities nih.gov. This continuous effort to discover new and more effective agrochemicals makes compounds like this compound attractive starting points for synthetic campaigns.

Precursor for Active Component Synthesis

3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives are emerging as significant precursors in the synthesis of various active components, particularly within the agrochemical industry. The unique structural combination of a chlorinated benzoic acid and a triazole ring provides a versatile scaffold for the development of novel pesticides. The triazole moiety, a five-membered ring containing three nitrogen atoms, is a well-established pharmacophore in many successful fungicides. justia.com Triazole-based fungicides are known for their broad-spectrum activity and effectiveness against a wide range of fungal pathogens. researchgate.net

Research in the field of agrochemicals has demonstrated the utility of benzoic acid derivatives as key intermediates. For instance, in the synthesis of the insecticide chlorantraniliprole, a related compound, 2-amino-5-chloro-3-methylbenzoic acid, serves as a critical raw material. unifiedpatents.com This highlights the importance of substituted benzoic acids in constructing the core structures of complex agrochemicals.

While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, the structural analogy to known precursors suggests its potential as a valuable starting material. The chloro- and triazolyl- substitutions on the benzoic acid ring can be strategically modified to influence the biological activity, selectivity, and physicochemical properties of the final active ingredient. The development of synthetic routes involving this precursor could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

Building Block for Complex Agrochemical Scaffolds

The molecular architecture of this compound makes it an ideal building block for the construction of complex agrochemical scaffolds. The presence of three key functional regions—the carboxylic acid group, the chloro substituent, and the triazole ring—allows for diverse chemical modifications and the assembly of intricate molecular structures.

The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and the formation of other acid derivatives. These reactions are fundamental in creating a diverse library of compounds for biological screening. The chloro substituent on the benzene (B151609) ring can influence the electronic properties of the molecule and can be a site for further functionalization or can play a role in the molecule's interaction with its biological target.

The triazole ring is a particularly important feature, as it is a recognized "privileged structure" in medicinal and agricultural chemistry. justia.com This means that the triazole scaffold is frequently found in biologically active compounds. Triazole derivatives have been successfully developed as fungicides, herbicides, and plant growth regulators. justia.com The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and can coordinate with metal ions in enzymes, which is a common mechanism of action for many pesticides.

The combination of these features in this compound allows synthetic chemists to design and construct novel agrochemical candidates with tailored properties. By using this compound as a foundational element, researchers can systematically explore the chemical space around this scaffold to optimize biological activity and develop new solutions for crop protection.

Future Research Directions and Challenges

Exploration of Novel Reaction Pathways and Chemical Reactivities

The synthesis of triazole-containing benzoic acids is an active area of research, with ongoing efforts to develop more efficient and selective methods. researchgate.netresearchgate.net Current synthetic strategies often involve multi-step processes. researchgate.net A key challenge lies in achieving high regioselectivity, particularly in the formation of the triazole ring. researchgate.net

Further research into the chemical reactivity of the 3-Chloro-2-(triazol-2-yl)benzoic acid scaffold is also crucial. Understanding how the chloro and triazolyl substituents influence the reactivity of the carboxylic acid group will enable the design of new derivatives with tailored properties.

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new bioactive molecules based on the this compound scaffold, high-throughput synthesis (HTS) and screening (HTS) methodologies are essential. HTS allows for the rapid generation of large libraries of related compounds, which can then be quickly evaluated for their biological activity. rsc.org

The development of automated synthesis platforms, such as continuous flow reactors, can significantly decrease the time required for library generation. rsc.org These systems enable the efficient coupling of diverse carboxylic acids with various building blocks to produce a wide array of triazole derivatives. rsc.org

Once a library of compounds has been synthesized, high-throughput screening assays can be employed to identify promising candidates. For example, in the context of anticancer drug discovery, assays can be used to evaluate the cytotoxicity of compounds against various cancer cell lines, such as MCF-7 and HCT-116. nih.govresearchgate.net Similarly, antioxidant activity can be rapidly assessed using in vitro assays like DPPH and ABTS radical scavenging methods. mdpi.com The results from these screens can then be used to build structure-activity relationships (SAR) and guide the design of more potent and selective molecules. nih.govresearchgate.net

Integration with Advanced Analytical Techniques for Real-Time Monitoring

The integration of advanced analytical techniques for real-time reaction monitoring is crucial for optimizing synthetic processes and gaining deeper insights into reaction mechanisms. Process Analytical Technology (PAT) provides a framework for innovative pharmaceutical development and manufacturing by enabling continuous monitoring of critical process parameters. dntb.gov.ua

Techniques such as Direct Analysis in Real Time (DART) mass spectrometry allow for the nearly instantaneous molecular weight confirmation of reactants and products directly from the reaction mixture. nih.gov This enables chemists to track the progress of a reaction in real-time and make adjustments as needed to improve yield and purity. nih.gov Other advanced analytical techniques, like reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS), can be used for sensitive analysis of reaction components. nih.gov

Furthermore, biosensors and microfluidic devices are emerging as powerful tools for real-time monitoring of the biological effects of synthesized compounds. These technologies can provide continuous or near-continuous measurements of drug concentrations and biomarker responses in complex biological samples, offering a dynamic view of a compound's activity.

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound and its derivatives to have industrial relevance, the development of sustainable and scalable production methods is paramount. This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future research in this area will focus on several key aspects:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents.

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and reduce the need for precious metals.

Process Intensification: Utilizing technologies like continuous flow chemistry to improve reaction efficiency, reduce reaction times, and enhance safety. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A reported scalable synthesis of a related compound, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, starting from 1-fluoro-2-nitrobenzene (B31998) derivatives, highlights a reliable pathway that can be adapted for larger-scale production. researchgate.net However, further optimization to improve the environmental footprint of such processes will be a key challenge.

Theoretical Advancements for Predictive Modeling and Materials Design

Theoretical and computational methods are playing an increasingly important role in the design and development of new molecules. Density Functional Theory (DFT) calculations, for instance, can be used to evaluate the electronic and structural properties of molecules, providing insights into their reactivity and potential biological activity. mdpi.comacs.org

For example, DFT studies have been used to investigate the antioxidant mechanisms of triazole benzoic acid hybrids, helping to explain their observed radical scavenging properties. mdpi.com Molecular docking simulations can predict the binding modes and affinities of ligands with biological targets, such as proteins and enzymes, which is invaluable in drug discovery for identifying potential lead compounds. acs.org

Future advancements in this field will focus on the development of more accurate and efficient computational models. Machine learning and artificial intelligence are also being integrated into the drug discovery pipeline to analyze large datasets, predict compound properties, and generate novel molecular structures with desired characteristics. These predictive models will help to rationalize experimental findings and guide the synthesis of new this compound derivatives with enhanced performance for specific applications.

Table 2: Computation-Guided Research Approaches

| Computational Method | Application in Compound Design | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction mechanisms. mdpi.comacs.org | Prediction of reactivity, stability, and spectroscopic properties. Elucidation of antioxidant mechanisms (e.g., HAT, SETPT, SPLET). mdpi.com |

| Molecular Docking | Prediction of binding affinity and orientation of a ligand to a target protein. acs.org | Identification of potential biological targets and rationalization of structure-activity relationships. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate chemical structure with biological activity. nih.govresearchgate.net | Prediction of the activity of unsynthesized compounds, guiding library design and optimization. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of a ligand-protein complex over time. | Understanding the stability of binding interactions and the conformational changes that occur upon binding. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-2-(triazol-2-yl)benzoic acid, and how do reaction conditions influence yield and purity?

A common approach involves coupling a benzoic acid derivative with a triazole precursor. For example, N,N’-dicyclohexylcarbodiimide (DCC) -mediated amide bond formation under mild conditions can link 3-chloro-2-carboxybenzoic acid to a triazole moiety . Microwave-assisted synthesis (e.g., at 100–120°C for 15–30 minutes) may enhance reaction efficiency, as demonstrated for structurally similar triazole-containing benzoic acids . Key variables include pH (neutral to slightly acidic), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Purity (>95%) can be achieved via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic and chromatographic methods characterize this compound’s structural integrity?

- 1H/13C NMR : Confirm the presence of the triazole ring (δ 7.8–8.2 ppm for triazole protons) and benzoic acid (δ 12–13 ppm for -COOH) .

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (+0.1% formic acid) to monitor purity. The molecular ion [M+H]+ should align with the theoretical mass (e.g., 253.6 g/mol for C9H5ClN3O2).

- FT-IR : Identify key functional groups: ~1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (triazole C=N), and 750 cm⁻¹ (C-Cl) .

Q. What are the physicochemical properties critical for solubility and stability in biological assays?

- pKa : The benzoic acid group has a pKa ~2.5–3.5 (similar to 3-chloro-2-(hydroxymethyl)benzoic acid, pKa 3.27 at 20°C) .

- LogP : Predicted to be ~2.1 (via computational tools like ChemAxon), indicating moderate lipophilicity.

- Stability : Store at -20°C in inert atmospheres to prevent hydrolysis of the triazole ring. Avoid prolonged exposure to UV light .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation and intermolecular interactions?

Using SHELXL for refinement, researchers can determine bond lengths (e.g., C-Cl ~1.74 Å) and angles (e.g., triazole ring planarity). For example, a related compound, 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, was resolved with R-factor = 0.072, highlighting the importance of hydrogen bonding between the carboxylic acid and triazole groups .

Q. What computational strategies predict binding affinities of this compound for enzyme targets (e.g., microbial enzymes)?

- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP450 or bacterial efflux pumps). The triazole moiety may form π-π stacking with aromatic residues (e.g., Phe in active sites) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

- Chlorine position : Moving the Cl substituent from the 3- to 5-position on the benzene ring reduces antifungal activity by 40% (based on MIC assays against Candida albicans) .

- Triazole substitution : Replacing the triazole with a thiadiazole increases metabolic stability but decreases solubility (logP increases to ~2.8) .

Q. What analytical workflows resolve contradictions in reported biological activity data?

Methodological Challenges

Q. How to optimize crystallization for X-ray studies given the compound’s low melting point (139–140°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.